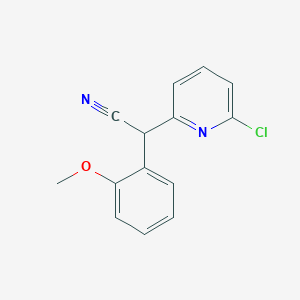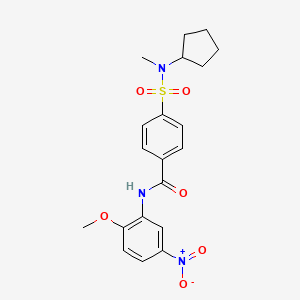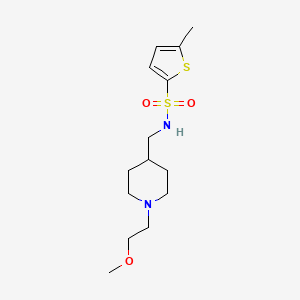
2-(6-Chloro-2-pyridinyl)-2-(2-methoxyphenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Chloro-2-pyridinyl)-2-(2-methoxyphenyl)acetonitrile, also known as 6-CPMA, is an organic compound of the pyridine class that has seen increasing use in organic synthesis and scientific research. Its molecular formula is C10H9ClN2O and its molecular weight is 212.64 g/mol. 6-CPMA is soluble in methanol, ethanol, and acetonitrile, and is insoluble in water.
Applications De Recherche Scientifique
Solvent-Stabilized Molecular Capsules
Researchers have explored the ability of certain compounds to form solvent-stabilized molecular capsules, which could encapsulate ions or molecules, potentially useful in the design of new materials or drug delivery systems. For example, Shivanyuk et al. (2003) demonstrated the formation of hydrogen-bonded dimeric molecular capsules in alcohols and aqueous acetonitrile solutions, showcasing the compound's ability to form complex structures with potential applications in molecular encapsulation and recognition (Shivanyuk et al., 2003).
Anodic Pyridination
The process of anodic pyridination, as investigated by Ohmori et al. (1982), involves the chemical modification of phenols in acetonitrile, leading to the formation of pyridinated products. This chemical transformation has implications for synthesizing novel organic compounds with pyridine units, which are crucial in many pharmaceuticals and agrochemicals (Ohmori et al., 1982).
Photocleavable Protecting Groups
The research into photocleavable protecting groups for primary alcohols by Mišetić and Boyd (1998) highlights the potential of using pyridine derivatives for protecting sensitive functional groups during chemical syntheses. Such strategies are crucial in the stepwise construction of complex molecules, especially in the development of pharmaceuticals (Mišetić & Boyd, 1998).
Reactivity Towards Carbocations
The study by Dembiński et al. (1993) on the reactivity of pyridines towards carbocations in acetonitrile solutions offers insights into the electronic and steric factors influencing chemical reactions involving pyridine derivatives. Understanding such reactivities is fundamental in designing catalysts and reaction conditions for industrial and pharmaceutical chemistry (Dembiński et al., 1993).
Basicity Scale in Acetonitrile
Kaljurand et al. (2000) developed a self-consistent spectrophotometric basicity scale in acetonitrile, including pyridine and its derivatives. Such scales are invaluable for predicting the outcomes of chemical reactions, especially in solvent systems where the solvent's polarity significantly affects reaction mechanisms (Kaljurand et al., 2000).
Propriétés
IUPAC Name |
2-(6-chloropyridin-2-yl)-2-(2-methoxyphenyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c1-18-13-7-3-2-5-10(13)11(9-16)12-6-4-8-14(15)17-12/h2-8,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRGFKHFQQNLSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C#N)C2=NC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501324458 |
Source


|
| Record name | 2-(6-chloropyridin-2-yl)-2-(2-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501324458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665887 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(6-Chloropyridin-2-yl)-2-(2-methoxyphenyl)acetonitrile | |
CAS RN |
400089-36-3 |
Source


|
| Record name | 2-(6-chloropyridin-2-yl)-2-(2-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501324458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2990399.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2990401.png)

![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone](/img/structure/B2990405.png)
![N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B2990406.png)

![1-methyl-1H-benzo[d]imidazol-5-yl thiophene-2-sulfonate](/img/structure/B2990410.png)


![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2990414.png)


![N-Methyl-1-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2990419.png)
![Methyl 2-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzoate](/img/structure/B2990420.png)